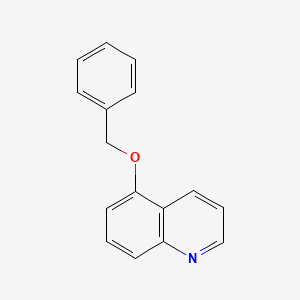
5-(Benzyloxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)quinoline is an organic compound that belongs to the quinoline family Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)quinoline can be achieved through several methods. One common approach involves the reaction of 5-hydroxyquinoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
5-Hydroxyquinoline+Benzyl Bromide→this compound+HBr
Another method involves the use of benzyloxy benzaldehydes in a multi-component reaction with dimedone and 6-amino-1,3-dimethyluracil under solvent-free conditions at 90°C. This method is advantageous due to its compliance with green chemistry protocols, reducing the need for solvents and minimizing waste .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the benzyloxy group, leading to different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.
Scientific Research Applications
5-(Benzyloxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)quinoline depends on its specific application. In biological systems, it may interact with DNA by intercalating between base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. This can lead to cell death or inhibition of cell growth, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
8-Benzyloxyquinoline: Similar in structure but with the benzyloxy group at the 8-position.
5-Hydroxyquinoline: The precursor to 5-(Benzyloxy)quinoline, lacking the benzyloxy group. It has different chemical properties and applications.
Quinoline: The parent compound, which serves as a scaffold for many biologically active molecules.
Uniqueness
This compound is unique due to the presence of the benzyloxy group at the 5-position, which can significantly alter its chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification can enhance its potential as a therapeutic agent and its utility in various research applications.
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-phenylmethoxyquinoline |
InChI |
InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-16-10-4-9-15-14(16)8-5-11-17-15/h1-11H,12H2 |
InChI Key |
ZWVVYHZCBSITMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



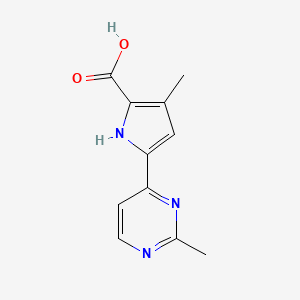
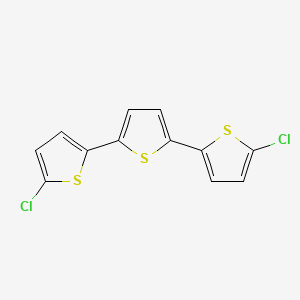
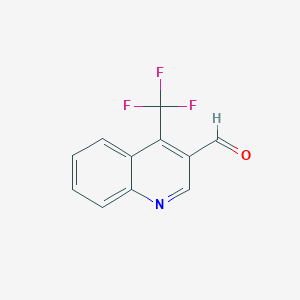
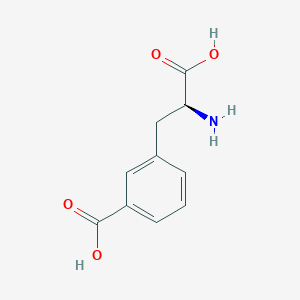
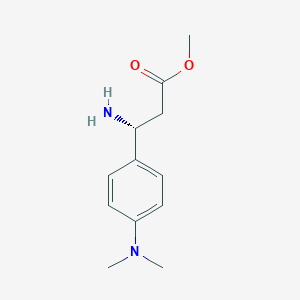
![3-Chloro-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B13028113.png)
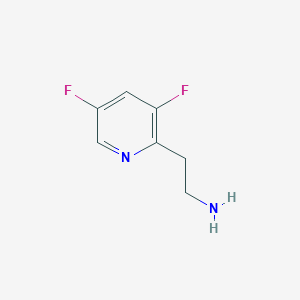
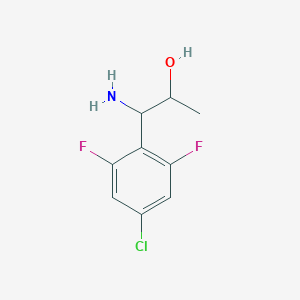
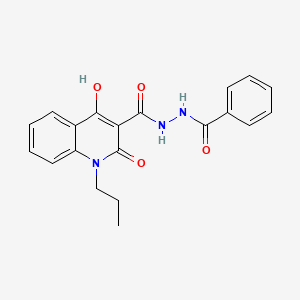
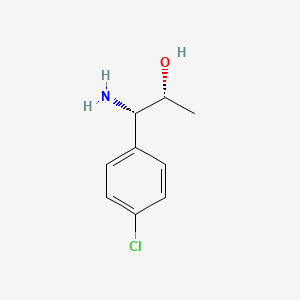
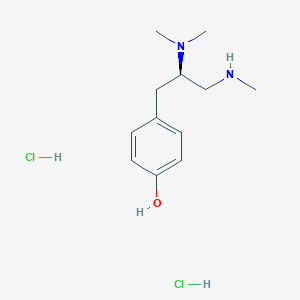
![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
